molecular formula C24H31N5O2 B2778273 4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 2034503-34-7

4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Cat. No. B2778273
CAS RN: 2034503-34-7
M. Wt: 421.545
InChI Key: ZGVUGPNGKILEIR-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

Cooperative Iron-Brønsted Acid Catalysis

Research by Fleischer et al. (2013) highlights the importance of chiral six-membered nitrogen heterocycles, including morpholines and piperidines, in the synthesis of bioactive compounds. They have been incorporated into pharmaceuticals and are key motifs in many alkaloids and therapeutic agents. This study demonstrates the enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines, showcasing the role of such structures in drug discovery processes (Fleischer, Zhou, Werkmeister, Junge, & Beller, 2013).

Studies on Pyrimidine Derivatives

Takamizawa, Hirai, and Hamashima (1968) synthesized morpholino and piperidino derivatives through reactions with amines, contributing to the development of compounds with potential biological activities. These syntheses underscore the versatility of morpholino and piperidino groups in medicinal chemistry (Takamizawa, Hirai, & Hamashima, 1968).

Diastereoselective Synthesis of Tetrahydropyrimidin-2-thiones

Liu et al. (2014) reported the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, utilizing morpholine and piperidine in reactions with methyl propiolate. This study emphasizes the application of these compounds in creating biologically active molecules with good yield and selectivity (Liu, Zhang, Sun, & Yan, 2014).

Amino Derivatives of Naphthalic Anhydride

Peters and Bide (1985) explored the condensation of naphthalic anhydride with cyclic secondary amines, including morpholino and piperidino groups, to produce intermediates for dyes. This research contributes to the understanding of how these amines can be used in the synthesis of materials for industrial applications (Peters & Bide, 1985).

Synthesis of Benzamide Derivatives

Wu et al. (2014) synthesized benzamide derivatives incorporating morpholine and piperidine, demonstrating their potential applications in identifying binding sites for modulators of specific receptors. The study also highlighted the anti-fatigue effects of these derivatives, suggesting their therapeutic potential (Wu, Fan, Pan, Zhai, Niu, Li, & Mei, 2014).

Mechanism of Action

While the specific mechanism of action for “4-morpholino-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” is not available, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with potential for new drug discovery .

properties

IUPAC Name

4-morpholin-4-yl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c30-24(18-5-7-21(8-6-18)28-13-15-31-16-14-28)25-20-9-11-29(12-10-20)23-17-19-3-1-2-4-22(19)26-27-23/h5-8,17,20H,1-4,9-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVUGPNGKILEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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